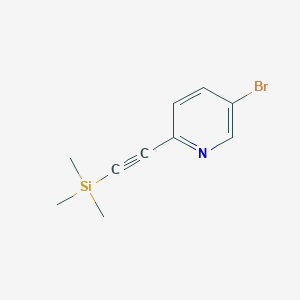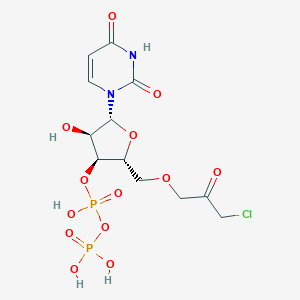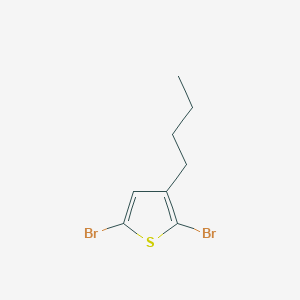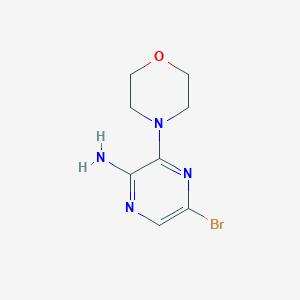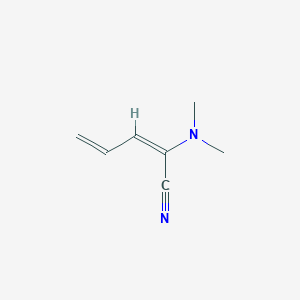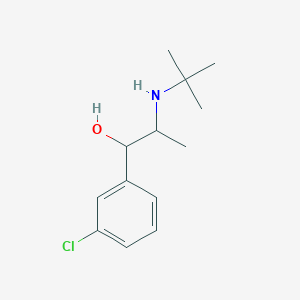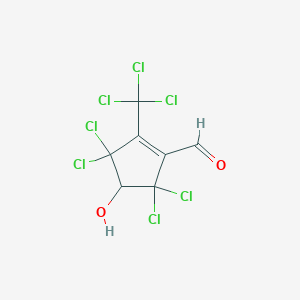
(+)-4-Hydroxy-3,3,5,5-tetrachloro-2-(trichloromethyl)-1-cyclopentene-1-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-4-Hydroxy-3,3,5,5-tetrachloro-2-(trichloromethyl)-1-cyclopentene-1-carboxaldehyde is a chemical compound that belongs to the family of chlorinated cyclopentenones. It is commonly known as tetrachloro-1,4-benzoquinone cyclopentene adduct or TCBC. This compound has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
- A study by Kurbanova et al. (2019) describes the synthesis of Ethyl 3,3,5,5-Tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate, which was achieved through a three-component condensation process involving benzaldehyde, ethyl acetoacetate, and malononitrile, in the presence of trichloroacetic acid.
Chemical Reactions and Compounds Formation
- Kametani et al. (1971) detailed the treatment of 3-hydroxy-N-methylphenethylamine with various aldehydes, including benzaldehyde, resulting in the formation of several compounds including 1-aryl- and 1-spirocyloalkano-1,2,3,4-tetrahydro-2-methylisoquinolines (Kametani et al., 1971).
Maillard Reaction Products
- Hofmann (1998) identified colored compounds formed by Maillard-type reactions from furan-2-carboxaldehyde and primary and secondary amino acids, such as l-alanine and l-proline, leading to the formation of new compounds (Hofmann, 1998).
Antibacterial and Cytotoxic Properties
- Perry et al. (1991) reported that 4-Hydroxy-2-cyclopentenone, structurally related to the compound , showed antibacterial activity against several bacteria and cytotoxicity to murine leukemia cells (Perry et al., 1991).
Anticancer and Antiviral Effects
- Wnuk et al. (1997) studied the effects of 5'-carboxaldehydes and oximes synthesized from adenosine and sugar-modified analogues, noting their potent anticancer and antiviral effects (Wnuk et al., 1997).
Intermediate in Organic Synthesis
- Rigby et al. (2003) discussed the use of 3-Hydroxy-1-cyclohexene-1-carboxaldehyde as an intermediate in various organic synthesis processes (Rigby et al., 2003).
Synthesis of Triazoles
- Ivanova et al. (2006) developed a method for synthesizing 4,5-disubstituted 3-hydroxymethyl-1.2.4-triazoles, starting from 3-mercapto-1,2,4-triazoles, which are related to the synthesis processes involving similar chemical structures (Ivanova et al., 2006).
Azide Reactions
- Becher et al. (1992) studied the reactions of 5-Chloro-1-methylpyrazole-4-carboxaldehydes with sodium azide, leading to the formation of 1-azidomethyl-4-cyanopyrazoles and 4-cyano-5-hydroxy-1-methylpyrazoles, which highlights the versatility of similar chemical structures in reaction processes (Becher et al., 1992).
Propriétés
| 122006-32-0 | |
Formule moléculaire |
C7H3Cl7O2 |
Poids moléculaire |
367.3 g/mol |
Nom IUPAC |
3,3,5,5-tetrachloro-4-hydroxy-2-(trichloromethyl)cyclopentene-1-carbaldehyde |
InChI |
InChI=1S/C7H3Cl7O2/c8-5(9)2(1-15)3(7(12,13)14)6(10,11)4(5)16/h1,4,16H |
Clé InChI |
DXCKXLJBDSYGTI-UHFFFAOYSA-N |
SMILES |
C(=O)C1=C(C(C(C1(Cl)Cl)O)(Cl)Cl)C(Cl)(Cl)Cl |
SMILES canonique |
C(=O)C1=C(C(C(C1(Cl)Cl)O)(Cl)Cl)C(Cl)(Cl)Cl |
Synonymes |
KS 504e KS-504e |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2R,3R)-2,3-Dihydroxybutanedioic acid;5-hydroxy-2-[4-methoxy-3-[2-oxo-2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]phenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B39687.png)
